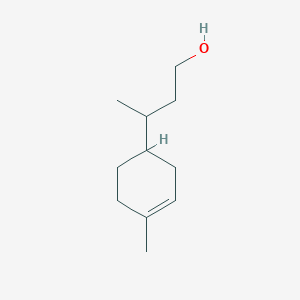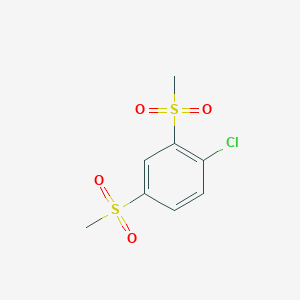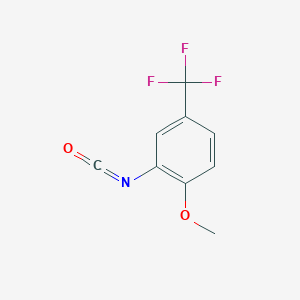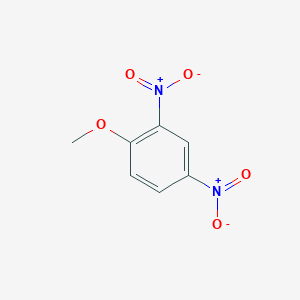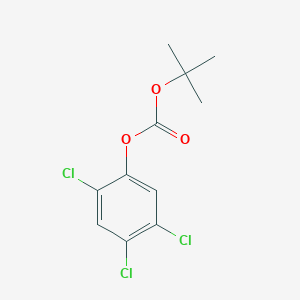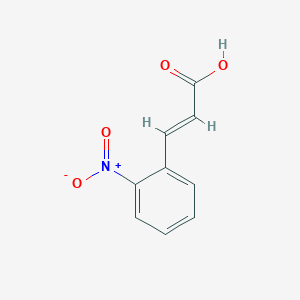
Ácido 2-nitrocinámico
Descripción general
Descripción
2-Nitrocinnamic acid is an organic compound with the molecular formula C₉H₇NO₄. It is a derivative of cinnamic acid, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various fine chemicals.
Aplicaciones Científicas De Investigación
2-Nitrocinnamic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Nitrocinnamic acid is an organic compound that has been used in various research related to life sciences It’s known that the respiratory system could be a potential target .
Mode of Action
It’s known that cinnamic acid derivatives, including 2-nitrocinnamic acid, have several pharmacological actions .
Biochemical Pathways
Cinnamic acid derivatives are known to have antimicrobial activity, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .
Result of Action
In a study, isopropyl 2-nitrocinnamate, a derivative of 2-nitrocinnamic acid, showed significant antifungal activity against several strains of Candida spp .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrocinnamic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. For instance, cinnamic acid can be nitrated using concentrated nitric acid in the presence of acetic anhydride at low temperatures (0–5°C) to yield 2-nitrocinnamic acid . Another method involves the condensation of 2-nitrobenzaldehyde with acetaldehyde .
Industrial Production Methods: In industrial settings, the production of 2-nitrocinnamic acid often involves the nitration of cinnamic acid using nitric acid and sulfuric acid. The reaction is carefully controlled to ensure high yields and purity of the product. The resulting 2-nitrocinnamic acid is then purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-nitrocinnamaldehyde.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Stannous chloride (SnCl₂) in ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-Aminocinnamic acid.
Oxidation: 2-Nitrocinnamaldehyde.
Substitution: Various substituted cinnamic acid derivatives.
Comparación Con Compuestos Similares
2-Nitrocinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the nitro group and has different chemical reactivity and biological properties.
4-Nitrocinnamic acid: A derivative with the nitro group at the para position, which exhibits different reactivity and biological activities.
2-Aminocinnamic acid: The reduced form of 2-nitrocinnamic acid, which has an amino group instead of a nitro group and different chemical properties.
The uniqueness of 2-nitrocinnamic acid lies in the presence of the nitro group at the ortho position, which significantly influences its chemical reactivity and biological activities compared to other cinnamic acid derivatives.
Propiedades
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQDLDVSEDAYAA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612-41-9, 1013-96-3 | |
| Record name | 3-(2-Nitrophenyl)-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Nitrocinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-nitrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-NITROPHENYL)-2-PROPENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD7QK30B69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the biological activities reported for 2-nitrocinnamic acid derivatives?
A1: Research suggests that certain derivatives of 2-nitrocinnamic acid demonstrate promising antifungal and immunomodulatory properties. For instance, isopropyl 2-nitrocinnamate exhibited notable antifungal activity against various Candida species, showing the best minimum inhibitory concentration (MIC) among the tested derivatives []. Additionally, some 2-nitrocinnamic acid derivatives, particularly those incorporating a benzimidazole moiety, displayed significant inhibition of human lymphocyte proliferation and TNF-α production in vitro, suggesting potential for immunomodulatory applications [].
Q2: How does the structure of 2-nitrocinnamic acid influence its ability to form coordination polymers?
A2: The structure of 2-nitrocinnamic acid, featuring both a carboxylate group and a nitro group capable of participating in hydrogen bonding, enables the formation of coordination polymers. In the case of sodium 2-nitrocinnamate dihydrate, the sodium ion coordinates with oxygen atoms from both the carboxylate and water molecules, creating a one-dimensional polymeric chain. The nitro group contributes to structural stability through intra-chain hydrogen bonding with water molecules [].
Q3: Can 2-nitrocinnamic acid be used as a starting material in organic synthesis?
A3: Yes, 2-nitrocinnamic acid serves as a versatile building block in organic synthesis. It can be readily converted to various derivatives, including esters, amides, and heterocyclic compounds. For example, researchers have synthesized a series of alkyl and aryl esters of 2-nitrocinnamic acid using Fischer esterification, nucleophilic substitution, and the Mitsunobu reaction. These derivatives were then evaluated for their antifungal properties []. Additionally, reactions with 2-aminobenzimidazole yielded substituted amides and tetrahydropyrimido[1,2-a]benzimidazol-2-ones, highlighting the utility of 2-nitrocinnamic acid in constructing diverse molecular scaffolds [].
Q4: Has 2-nitrocinnamic acid been explored for its potential in treating alpha 1-antitrypsin deficiency (AATD)?
A4: Interestingly, a derivative of 2-nitrocinnamic acid, specifically 4',5'-(methylenedioxy)-2-nitrocinnamic acid, has been identified as a potential therapeutic lead for AATD []. Molecular docking studies predicted its binding to the polymerization interface of the mutant alpha 1-antitrypsin (Z-variant), which was further supported by its co-localization with Z-hAAT in cellular models. This interaction was found to promote Z-hAAT degradation, decrease its intracellular accumulation, and even alleviate liver fibrosis in a mouse model of AATD []. This research highlights the potential of exploring 2-nitrocinnamic acid derivatives for novel therapeutic applications.
Q5: Are there any studies investigating the catalytic applications of 2-nitrocinnamic acid derivatives?
A5: While the provided abstracts don't directly address the catalytic properties of 2-nitrocinnamic acid itself, its use as a starting material for synthesizing heterocyclic compounds like 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives suggests a potential avenue for exploring its catalytic applications []. These heterocyclic compounds are known for their wide range of biological activities and are frequently employed as catalysts or ligands in various chemical transformations. Further research is needed to fully explore the potential of 2-nitrocinnamic acid and its derivatives in catalytic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


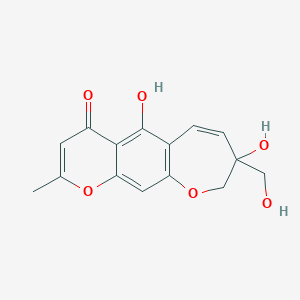
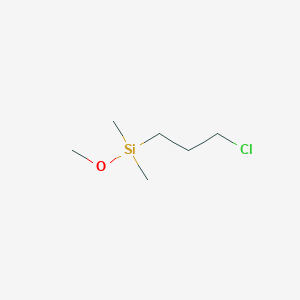
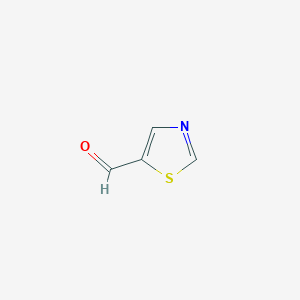

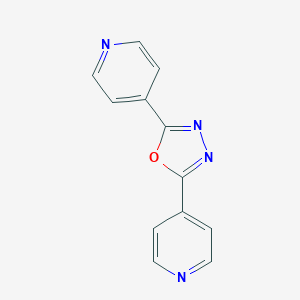
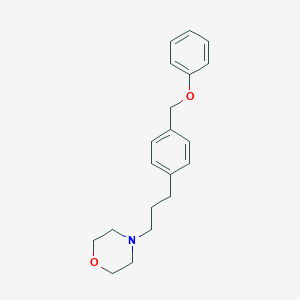
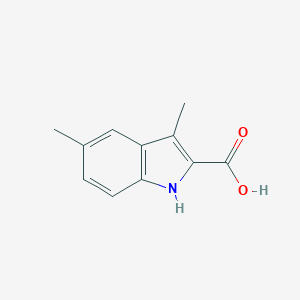
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
